2-(2-Chloro-4-fluorophenoxy)benzaldehyde
Description
Overview of Aryl Ether Compounds: Synthetic Importance and Structural Diversity
Aryl ethers are a class of organic compounds featuring an oxygen atom connected to at least one aromatic ring (Ar-O-R'). pharmiweb.com This structural motif is a cornerstone in the architecture of numerous naturally occurring and synthetic molecules, including pharmaceuticals, agrochemicals, and polymers. pharmiweb.com The ether linkage, while generally stable, imparts specific conformational and electronic properties to the molecule that are crucial for its biological activity or material function.
The synthesis of aryl ethers is a fundamental transformation in organic chemistry. Historically, the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide, has been a primary method for forming the aryl ether bond. wikipedia.org While effective, this method often requires harsh reaction conditions, such as high temperatures. wikipedia.org Modern advancements have led to the development of milder and more versatile catalytic systems, including palladium-catalyzed methods like the Buchwald-Hartwig amination, which has been adapted for C-O bond formation. wikipedia.org These newer methods offer greater functional group tolerance and are more suitable for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org The structural diversity of aryl ethers is vast, ranging from simple substituted anisoles to complex polycyclic systems found in natural products, underscoring their importance as versatile building blocks in synthetic chemistry. pharmiweb.com
Significance of Halogenated Benzaldehyde (B42025) Scaffolds in Advanced Synthesis
Halogenated benzaldehydes are derivatives of benzaldehyde where one or more hydrogen atoms on the aromatic ring are replaced by halogen atoms (F, Cl, Br, I). chemimpex.comsigmaaldrich.com These compounds serve as highly versatile intermediates in advanced organic synthesis. chemimpex.comguidechem.com The presence of halogens significantly alters the electronic properties of the aromatic ring, typically making it more electron-deficient. This electronic modification, combined with the reactivity of the aldehyde group, opens up a wide array of synthetic possibilities.
The aldehyde functionality can readily undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, to build more complex molecular structures. researchgate.net Simultaneously, the halogen substituents act as reactive handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This dual reactivity makes halogenated benzaldehydes, such as 2-Chloro-4-fluorobenzaldehyde (B1630644), indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comguidechem.com
The specific precursor to one part of the target molecule, 2-Chloro-4-fluorobenzaldehyde, is a solid at room temperature and serves as a key building block for more complex molecules. sigmaaldrich.comsigmaaldrich.com Its physical and chemical properties are well-documented and provided in the table below.
| Property | Value | Source |
|---|---|---|
| CAS Number | 84194-36-5 | sigmaaldrich.com |
| Molecular Formula | C₇H₄ClFO | sigmaaldrich.com |
| Molecular Weight | 158.56 g/mol | sigmaaldrich.com |
| Appearance | White to almost white solid/crystal | chemimpex.com |
| Melting Point | 60-63 °C | sigmaaldrich.com |
| Boiling Point | 118-120 °C at 50 mmHg | sigmaaldrich.com |
Contextualizing 2-(2-Chloro-4-fluorophenoxy)benzaldehyde within Diverse Chemical Architectures
The compound this compound is a diaryl ether that integrates several key chemical features into a single molecular architecture. Its structure consists of a benzaldehyde ring connected via an ether linkage at the 2-position to a 2-chloro-4-fluorophenyl group. This arrangement positions it as a multifunctional molecule with distinct reactive sites.
The formation of the central diaryl ether linkage is a critical step in its synthesis. This can be achieved through several established synthetic methodologies for C-O bond formation. The choice of method depends on the specific starting materials and desired reaction conditions. Key strategies include nucleophilic aromatic substitution (SNA r) and transition-metal-catalyzed cross-coupling reactions. acs.orgfishersci.co.uk
Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgacs.org For the target molecule, this could involve reacting 2-halobenzaldehyde with 2-chloro-4-fluorophenol (B157789) in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.orgacs.org
Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if one of the aromatic rings is sufficiently activated by electron-withdrawing groups. acs.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a phenoxide attacks the activated aryl halide to displace the halide. libretexts.orgyoutube.com
Buchwald-Hartwig C-O Coupling: A more modern, palladium-catalyzed approach that allows for the coupling of aryl halides or triflates with alcohols or phenols under milder conditions than the Ullmann reaction. wikipedia.orgnrochemistry.com This method is known for its broad substrate scope and high functional group tolerance.
| Reaction Name | Catalyst/Reagents | General Reactants | Key Characteristics | Source |
|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl Halide + Phenol | Often requires high temperatures; classic method. | wikipedia.orgacs.org |
| Buchwald-Hartwig C-O Coupling | Palladium (Pd) catalyst with phosphine (B1218219) ligands, Base | Aryl Halide/Triflate + Phenol/Alcohol | Milder conditions, broad substrate scope, high functional group tolerance. | wikipedia.orgnrochemistry.com |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., NaH, K₂CO₃) | Activated Aryl Halide + Phenol | Requires an electron-deficient aromatic ring for activation. | acs.orglibretexts.org |
The resulting structure of this compound contains the reactive aldehyde group, poised for further synthetic transformations, and halogen atoms that can also be utilized in subsequent cross-coupling reactions, making it a valuable intermediate for constructing more complex chemical entities.
Emerging Research Trajectories in Phenoxy-Substituted Aldehyde Chemistry
The field of phenoxy-substituted aldehyde chemistry is evolving, driven by the demand for novel molecules in medicinal chemistry and materials science. nih.gov Current research is focused on several key areas.
A significant trend is the development of more efficient and sustainable synthetic methods. pharmiweb.com This includes the design of novel catalysts that can operate under milder conditions, use less expensive metals, and proceed with higher atom economy, aligning with the principles of green chemistry. pharmiweb.com Researchers are exploring innovative catalytic systems to broaden the scope of diaryl ether synthesis, allowing for the coupling of more complex and sterically hindered substrates. nih.gov
Another major research trajectory involves leveraging the dual functionality of these scaffolds. The aldehyde group can be used as a synthetic handle to build heterocyclic rings or other complex functionalities through domino reactions. nih.gov For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze domino reactions of α-aryloxy aldehydes to form substituted coumarins. nih.gov
Furthermore, there is growing interest in the application of these compounds as building blocks for biologically active molecules. nih.gov The diaryl ether motif is present in many natural products and pharmaceuticals, and the ability to readily synthesize and modify phenoxy-substituted aldehydes makes them attractive starting points for drug discovery programs. pharmiweb.comnih.gov Research into benzyloxybenzaldehyde scaffolds, a related structure, has shown their potential as selective inhibitors for enzymes like aldehyde dehydrogenase, which is a target in cancer research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-7-10(15)5-6-13(11)17-12-4-2-1-3-9(12)8-16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBMNQQJHOTWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 2 Chloro 4 Fluorophenoxy Benzaldehyde
Formation of the Aryl Ether Linkage
The construction of the aryl ether bond in 2-(2-chloro-4-fluorophenoxy)benzaldehyde involves the coupling of a derivative of 2-chloro-4-fluorophenol (B157789) and a 2-substituted benzaldehyde (B42025). The primary approaches to achieve this transformation are detailed below.
Nucleophilic aromatic substitution (SNAr) is a foundational method for forming diaryl ethers. This strategy relies on the attack of a nucleophile, in this case, a phenoxide, on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group.
The synthesis of this compound via an SNAr pathway involves the reaction of the potassium or sodium salt of 2-chloro-4-fluorophenol with an appropriately substituted benzaldehyde, typically 2-fluorobenzaldehyde (B47322). The phenoxide is generated in situ using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution. researchgate.net
The general reaction scheme is as follows:
The base deprotonates the 2-chloro-4-fluorophenol to form the more nucleophilic 2-chloro-4-fluorophenoxide.
The phenoxide then attacks the carbon atom bearing the leaving group (e.g., fluorine) on the 2-fluorobenzaldehyde ring.
The aromatic ring of the benzaldehyde accepts the electron pair, forming a transient, negatively charged intermediate known as a Meisenheimer complex.
The leaving group (fluoride ion) is subsequently expelled, restoring the aromaticity of the ring and yielding the final diaryl ether product.
A representative laboratory protocol for a similar reaction involves heating the phenol (B47542), the activated aryl fluoride (B91410), and potassium carbonate in DMSO. walisongo.ac.id
Interactive Table: Typical SNAr Conditions for Diaryl Ether Synthesis
| Parameter | Condition | Rationale |
| Nucleophile | 2-chloro-4-fluorophenol | The phenolic precursor. |
| Electrophile | 2-fluorobenzaldehyde | Activated aryl halide with an excellent leaving group for SNAr. |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the phenol to form the active phenoxide nucleophile. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex). |
| Temperature | 100-160 °C | Provides the necessary activation energy for the reaction to proceed. |
The success of the SNAr strategy is highly dependent on the electronic properties of the electrophilic partner (the substituted benzaldehyde) and the nature of the leaving group.
Activating Groups: The aldehyde group (-CHO) on the benzaldehyde ring is a moderately strong electron-withdrawing group. When positioned ortho to the leaving group, as in 2-fluorobenzaldehyde, it activates the ring for nucleophilic attack. It does so by stabilizing the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the carbonyl oxygen. acgpubs.org Without such an activating group, SNAr reactions are generally not feasible. scientificupdate.com
Leaving Group Efficacy: In the context of SNAr reactions, the efficacy of the leaving group is determined by its ability to stabilize a negative charge and its electronegativity. The established order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. scielo.org.mx This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This trend is contrary to that observed in SN1 and SN2 reactions, where iodide is the best leaving group. Therefore, 2-fluorobenzaldehyde is the preferred electrophile over 2-chlorobenzaldehyde (B119727) for this synthetic approach.
Transition metal catalysis offers powerful and versatile alternatives to the classical SNAr method, often proceeding under milder conditions and with broader substrate scope, particularly for non-activated aryl halides.
The Ullmann condensation, discovered in 1905, is a classic copper-catalyzed method for forming diaryl ethers from a phenol and an aryl halide. scielo.org.mx While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of a copper source along with ligands, allowing for milder reaction temperatures. organic-chemistry.orgacs.org
For the synthesis of this compound, this would involve the reaction of 2-chloro-4-fluorophenol with a 2-halobenzaldehyde (preferably 2-bromobenzaldehyde (B122850) or 2-iodobenzaldehyde, as halide reactivity in Ullmann reactions is typically I > Br > Cl). scielo.org.mxarkat-usa.org
Key components of a modern Ullmann-type reaction include:
Copper Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly used. organic-chemistry.org Elemental copper has also been employed, sometimes under microwave irradiation. nih.gov
Base: A strong base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is particularly effective, though potassium carbonate (K₂CO₃) is a more economical alternative. arkat-usa.orgresearchgate.net
Ligand: The addition of ligands accelerates the reaction, allowing for lower temperatures and catalyst loadings. Common ligands include diamines, amino acids, and diketones like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD). researchgate.net
Solvent: High-boiling point polar solvents like N-methyl-2-pyrrolidone (NMP), pyridine, or acetonitrile (B52724) are often used. organic-chemistry.orgresearchgate.net
Interactive Table: Key Reagents in Modern Ullmann-Type Couplings
| Component | Examples | Function |
| Aryl Halide | 2-Iodobenzaldehyde, 2-Bromobenzaldehyde | Electrophilic coupling partner. |
| Phenol | 2-Chloro-4-fluorophenol | Nucleophilic coupling partner. |
| Copper Source | CuI, Cu₂O, CuCl | The catalyst for the C-O bond formation. organic-chemistry.orgresearchgate.net |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Generates the phenoxide nucleophile. organic-chemistry.orgarkat-usa.org |
| Ligand | TMHD, 1,10-Phenanthroline, Salicylaldoxime | Accelerates the catalytic cycle. organic-chemistry.orgresearchgate.net |
| Solvent | Acetonitrile, NMP, Toluene | Provides the reaction medium. organic-chemistry.orgarkat-usa.org |
The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed route to diaryl ethers. organic-chemistry.org This methodology is often complementary to the Ullmann coupling and is known for its high efficiency, broad functional group tolerance, and generally milder reaction conditions.
The synthesis of this compound via this method would couple 2-chloro-4-fluorophenol with a 2-halobenzaldehyde (bromide or chloride are common). The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide, and reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.
The success of the Buchwald-Hartwig ether synthesis is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands are required to facilitate the key steps of the catalytic cycle, particularly the reductive elimination step that forms the C-O bond.
Interactive Table: Components for Palladium-Mediated Diaryl Ether Synthesis
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos), Hartwig Ligands (e.g., Josiphos) | Stabilizes the palladium center and facilitates catalytic turnover. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to form the phenoxide. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar, or weakly polar aprotic solvents are typically used. |
| Temperature | 80-110 °C | Generally milder than classical Ullmann conditions. |
Alternative Etherification Methods Relevant to the this compound Skeleton
The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Several established methods for C-O bond formation between two aromatic rings are pertinent.
The Ullmann condensation is a classical method for synthesizing diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures. In the context of the target molecule, this would involve the reaction of 2-chloro-4-fluorophenol with a 2-halobenzaldehyde. The reaction is generally effective but often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. Modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts and various ligands to facilitate the coupling under milder conditions.
The Williamson ether synthesis , a versatile and widely used method for forming ethers, can also be adapted for diaryl ether synthesis, although it has limitations. This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl or aryl halide. For diaryl ethers, this would entail the reaction of a phenoxide (such as sodium 2-chloro-4-fluorophenoxide) with an activated aryl halide. However, the direct reaction with unactivated aryl halides, like 2-chlorobenzaldehyde, is generally inefficient due to the low reactivity of the sp²-hybridized carbon of the aromatic ring towards nucleophilic attack. The reaction is more feasible if the aryl halide is activated by strongly electron-withdrawing groups.
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for diaryl ether synthesis. This reaction typically employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide or triflate with an alcohol or phenol. The synthesis of this compound via this method would involve the coupling of 2-chloro-4-fluorophenol with a 2-halobenzaldehyde or its triflate derivative. The Buchwald-Hartwig C-O coupling is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation.
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Copper (stoichiometric or catalytic) | High temperature (often >200°C) | Well-established, effective for many substrates | Harsh conditions, potential for side reactions, stoichiometric copper in classical method |
| Williamson Ether Synthesis | Strong base (to form phenoxide) | Varies, often requires activated aryl halide | Simple, widely used for general ether synthesis | Limited applicability for unactivated aryl halides, potential for elimination side reactions |
| Buchwald-Hartwig C-O Coupling | Palladium catalyst with phosphine ligand | Mild to moderate temperatures | High functional group tolerance, broad substrate scope, catalytic | Cost of palladium and ligands, sensitivity to air and moisture |
Introduction and Transformation of the Aldehyde Functional Group
The aldehyde moiety is a key functional group in the target molecule. Its introduction can be achieved either by formylation of a pre-existing aromatic ring or by oxidation of a corresponding benzyl (B1604629) alcohol.
Oxidation Pathways for Aldehyde Generation
If the synthetic strategy involves the formation of a diaryl ether with a benzyl alcohol precursor, a subsequent oxidation step is necessary to generate the aldehyde. Several mild oxidation methods are available to effect this transformation without over-oxidation to the carboxylic acid.
The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. This reaction is known for its mild conditions, typically being carried out at low temperatures (e.g., -78 °C), which helps to prevent side reactions. The Swern oxidation is compatible with a wide range of functional groups and is highly effective for the conversion of primary alcohols to aldehydes.
The Dess-Martin periodinane (DMP) oxidation is another popular method that utilizes a hypervalent iodine reagent, Dess-Martin periodinane, to oxidize primary alcohols to aldehydes. This reaction is also performed under mild, neutral conditions at room temperature and is known for its high efficiency and functional group tolerance. The workup is generally straightforward, making it a convenient laboratory-scale method.
| Oxidation Method | Key Reagents | Typical Temperature | Key Features |
|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Mild, high yield, tolerates many functional groups |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room Temperature | Mild, neutral pH, high yield, easy workup |
Formylation Reactions of Precursor Aromatic Systems
Alternatively, the aldehyde group can be introduced directly onto one of the aromatic rings of the diaryl ether precursor through a formylation reaction. Several named reactions are suitable for this purpose, with the choice depending on the specific substrate and desired regioselectivity.
The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. scbt.com For the synthesis of this compound, this reaction could potentially be applied to the 2-chloro-4-fluorophenoxybenzene precursor, though the regioselectivity would need to be carefully controlled.
The Duff reaction is a formylation method specific to phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or acetic acid. chemicalbook.com The reaction generally directs the formyl group to the ortho position relative to the hydroxyl group. chemicalbook.comacs.org This method could be employed on a phenol-containing precursor before the etherification step.
The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base. nih.govresearchgate.net The reactive intermediate is dichlorocarbene. nih.govresearchgate.net Similar to the Duff reaction, this method introduces an aldehyde group primarily at the ortho position to the hydroxyl group and would be applicable to a phenolic precursor. nih.govresearchgate.net
Synthesis of Halogenated Benzaldehyde Precursors
The synthesis of this compound relies on the availability of appropriately halogenated starting materials, namely 2-chloro-4-fluorophenol and a suitable 2-halobenzaldehyde.
Regioselective Halogenation of Fluorinated Aromatics
The synthesis of 2-chloro-4-fluorophenol can be achieved through the regioselective chlorination of 4-fluorophenol (B42351). The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the fluorine atom, chlorination is expected to occur predominantly at the ortho positions. Direct chlorination of 4-fluorophenol with chlorine gas in the absence of a catalyst has been shown to provide 2-chloro-4-fluorophenol with high selectivity. google.com The reaction can be carried out in the neat liquid or in a suitable solvent like carbon tetrachloride or acetic acid at temperatures ranging from 0°C to 185°C. google.com Another approach involves chlorinating 4-fluorophenol with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of water. google.com This method is advantageous as it uses inexpensive reagents under mild conditions and gives good yields and high selectivity. google.com
Regioselective halogenation of other fluorinated aromatics is also a key strategy. For instance, the bromination of fluorobenzene (B45895) can be controlled to favor the para-isomer, but achieving high ortho-selectivity can be more challenging. The choice of brominating agent and catalyst can influence the regiochemical outcome. chemicalbook.com
Functionalization of Chloro- and Fluorinated Aromatic Building Blocks
The synthesis of the 2-halobenzaldehyde precursor can be approached in several ways. For example, 2-bromobenzaldehyde can be prepared from 2-bromotoluene (B146081). A common method involves the radical bromination of the methyl group of 2-bromotoluene to form 2-bromobenzal bromide, followed by hydrolysis to the aldehyde. orgsyn.orglookchem.compatsnap.comprepchem.com
Another key precursor, 2-chloro-4-fluorobenzaldehyde (B1630644), can be synthesized by the regioselective chlorination of 4-fluorobenzaldehyde. One reported method involves the use of N-chlorosuccinimide in a mixture of trifluoroacetic acid and concentrated sulfuric acid. google.com This approach provides the desired product in high yield. google.com Alternatively, 2-chloro-4-fluorobenzaldehyde can be prepared from 2-chloro-4-fluorotoluene (B151448) via chlorination under UV irradiation followed by hydrolysis. libretexts.org
The functionalization of readily available building blocks like 1-chloro-3-fluorobenzene (B165101) is another strategic approach. scbt.comchemimpex.comchemicalbook.comnist.govsigmaaldrich.com This compound can serve as a starting material for the introduction of an aldehyde group at one of the ortho positions to the chlorine or fluorine atoms, although achieving the desired regioselectivity can be a synthetic challenge.
Green Chemistry and Sustainable Synthetic Approaches
Ultrasound-Assisted Synthesis Protocols
There are no specific ultrasound-assisted synthesis protocols reported in the literature for this compound. In principle, sonication is known to enhance the rates of reactions like the Ullmann ether synthesis by promoting mass transfer and activating the surfaces of solid reactants and catalysts. yjcorp.co.kr Such a protocol for the target compound would likely involve the reaction of a substituted phenol and a halogenated benzaldehyde in the presence of a copper catalyst and a base, under ultrasonic irradiation. However, no experimental data, reaction conditions, or yields for this specific transformation have been published.
Catalyst Design for Enhanced Selectivity and Yield
Similarly, there is no literature available on the specific design of catalysts to enhance the selectivity and yield for the synthesis of this compound. Research into catalyst design for diaryl ether synthesis is a broad field, focusing on developing more efficient, cost-effective, and environmentally benign catalytic systems, often based on copper or palladium. organic-chemistry.org These efforts aim to lower reaction temperatures, reduce reaction times, and improve yields. Despite the general advancements in this area, specific catalysts tailored for the production of this compound have not been described in the available scientific literature.
Further research and publication in this specific area are required to provide the detailed findings and data tables requested.
In-depth Analysis Reveals Scant Research on the Chemical Reactivity of this compound
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of published research specifically detailing the chemical reactivity and transformation pathways of the compound this compound. Consequently, the creation of a detailed article with specific research findings and data tables as requested is not feasible at this time.
The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations. For a molecule like this compound, its reactivity is primarily dictated by the aldehyde moiety, with electronic and steric influences from the substituted phenoxy group. However, without specific experimental studies on this particular compound, any discussion of its reaction pathways remains speculative and falls outside the scope of presenting established scientific findings.
The requested article outline focuses on several key reaction types:
Condensation Reactions: Including Knoevenagel condensations with active methylene (B1212753) compounds and Schiff base formation with amines. While these are classic reactions for aldehydes, specific substrates, reaction conditions, catalysts, and resulting yields for this compound are not documented in the public domain.
Redox Reactions: The reduction of the aldehyde to an alcohol and its oxidation to a carboxylic acid are fundamental transformations. However, specific reagents and efficiency for these reactions with this compound have not been reported.
Nucleophilic Additions: The addition of nucleophiles to the carbonyl carbon is a characteristic reaction of aldehydes. The electronic nature of the chloro- and fluoro- substituents on the phenoxy ring would influence the electrophilicity of the carbonyl carbon, but empirical data is absent.
Reactions of Halogen Substituents: The reactivity of the chloro and fluoro groups, for instance, in nucleophilic aromatic substitution reactions, would depend heavily on the reaction conditions and the specific positions of these halogens. No such studies pertaining to this compound were found.
While research exists for structurally similar compounds, such as various substituted phenoxybenzaldehydes or 2-chloro-4-fluorobenzaldehyde, extrapolating these findings to the target compound without direct evidence would be scientifically unsound. The unique combination and positioning of the substituents in this compound mean that its reactivity profile could differ significantly from these analogues.
Given the constraints to provide a scientifically accurate article based on detailed research findings, the absence of such data for this compound makes it impossible to fulfill the request. Further experimental research is required to elucidate the specific chemical behaviors of this compound.
Chemical Reactivity and Transformation Pathways of 2 2 Chloro 4 Fluorophenoxy Benzaldehyde
Reactions of the Halogen and Fluoro Substituents
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The halogenated phenyl rings of 2-(2-chloro-4-fluorophenoxy)benzaldehyde are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The differential reactivity of the chloro and fluoro substituents can, in principle, allow for selective functionalization.
The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a powerful tool for creating biaryl structures. researchgate.netrsc.org In the case of this compound, the chloro-substituted ring is expected to be more reactive than the fluoro-substituted one under standard Suzuki conditions. This is because the carbon-chlorine bond is generally more susceptible to oxidative addition to the palladium(0) catalyst than the stronger carbon-fluorine bond. Thus, reaction with an arylboronic acid would likely occur selectively at the 2-chloro position of the benzaldehyde (B42025) ring.
The Heck reaction , involving the coupling of an aryl halide with an alkene, provides a route to substituted alkenes. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov Similar to the Suzuki coupling, the reaction is anticipated to proceed preferentially at the C-Cl bond. The presence of the aldehyde group, an electron-withdrawing substituent, can influence the electronic properties of the aromatic ring and potentially affect the reaction kinetics.
The Sonogashira coupling , which joins an aryl halide with a terminal alkyne, is a fundamental method for the synthesis of substituted alkynes. organic-chemistry.orgjk-sci.comnih.gov Research on related 2-(2-bromophenoxy) derivatives has demonstrated the feasibility of intermolecular Sonogashira coupling followed by intramolecular cyclization to form substituted benzo[b]furans. organic-chemistry.org By analogy, this compound could react with a terminal alkyne at the 2-chloro position, with the resulting product having the potential for further transformations.
| Reaction | Reactive Site | Rationale |
|---|---|---|
| Suzuki Coupling | 2-Chloro position | Weaker C-Cl bond compared to C-F bond facilitates oxidative addition. |
| Heck Reaction | 2-Chloro position | Preferential reactivity of C-Cl bond in palladium-catalyzed couplings. |
| Sonogashira Coupling | 2-Chloro position | Higher reactivity of aryl chlorides over aryl fluorides in Sonogashira reactions. |
Nucleophilic Aromatic Substitution on the Halogenated Phenyl Rings
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgyoutube.com In this compound, both phenyl rings are halogenated, but their susceptibility to nucleophilic attack differs.
The "element effect" in SNAr reactions generally shows a reactivity order of F > Cl > Br > I. nih.govnih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond and making the carbon atom more electrophilic. Therefore, the 4-fluoro-substituted phenoxy ring is expected to be more susceptible to nucleophilic attack than the 2-chloro-substituted benzaldehyde ring.
The presence of the aldehyde group, a strong electron-withdrawing group, in the ortho position to the ether linkage further activates the benzaldehyde ring towards nucleophilic attack, but the direct effect on the chloro-substituent is less pronounced than the activation of the fluoro-substituent by the ether linkage.
| Aromatic Ring | Leaving Group | Predicted Reactivity | Reason |
|---|---|---|---|
| Phenoxy Ring | Fluoride (B91410) | Higher | "Element effect" (F > Cl) and activation by the ether linkage. |
| Benzaldehyde Ring | Chloride | Lower | Less favorable leaving group compared to fluoride in SNAr. |
Transformations of the Aryl Ether Linkage
Cleavage Reactions of the Ether Bond
The diaryl ether linkage is generally stable but can be cleaved under specific conditions. wikipedia.orglibretexts.org The method of cleavage can be broadly categorized into acidic, basic, reductive, or oxidative conditions.
Acid-catalyzed cleavage of diaryl ethers is generally difficult and requires harsh conditions. libretexts.orgmasterorganicchemistry.compressbooks.pub The presence of electron-withdrawing groups on the aromatic rings of this compound would likely make protonation of the ether oxygen, the initial step in acid-catalyzed cleavage, more difficult.
Base-catalyzed cleavage is also challenging for diaryl ethers unless activated by strong electron-withdrawing groups.
Reductive cleavage offers a more viable route. For instance, diphenyl ether can be reductively cleaved to benzene (B151609) and phenol (B47542). researchgate.net Similar conditions could potentially cleave the ether bond in this compound. The regioselectivity of the cleavage would depend on the specific reagents and reaction conditions, with cleavage potentially occurring on either side of the ether oxygen. Electrocatalytic hydrogenolysis over a skeletal nickel cathode has been shown to cleave diaryl ethers directly without prior ring saturation. nih.govnih.gov
Oxidative cleavage can also be employed. Anodic oxidation of diaryl ethers in methanol (B129727) has been reported to lead to C-O bond cleavage.
Rearrangement Reactions Involving the Phenoxy Moiety
Diaryl ethers can undergo rearrangement reactions, with the Smiles rearrangement being a prominent example. manchester.ac.ukrsc.org This intramolecular nucleophilic aromatic substitution typically requires an activating electron-withdrawing group ortho or para to the ether linkage and a nucleophilic group on the other aryl ring. While the parent this compound does not possess the requisite nucleophilic group for a classical Smiles rearrangement, derivatives of this compound could be designed to undergo such transformations. For instance, conversion of the aldehyde to an oxime or a similar nucleophilic group could facilitate a Smiles-type rearrangement.
Photochemical rearrangements of diaryl ethers are also known to occur. nih.gov Irradiation of diphenyl ether can lead to the formation of 2-phenylphenol (B1666276) and 4-phenylphenol (B51918) through an intramolecular process involving a radical pair intermediate. The substitution pattern on this compound, with its halogen and aldehyde substituents, would likely influence the course of such a photochemical rearrangement, potentially leading to a variety of products.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
In a ¹H NMR spectrum of 2-(2-Chloro-4-fluorophenoxy)benzaldehyde, distinct signals would be expected for each chemically non-equivalent proton in the molecule. The aldehydic proton would likely appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons on both the benzaldehyde (B42025) and the phenoxy rings would exhibit complex splitting patterns (multiplets) in the range of approximately 6.8 to 8.0 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and fluoro substituents, as well as the ether linkage.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehydic H | 9.5 - 10.5 | Singlet |
Note: This is a predicted data table. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic resonance in the highly deshielded region of 185-195 ppm. The aromatic carbons would produce a series of signals between approximately 110 and 160 ppm. The carbon atoms directly bonded to the electronegative chlorine, fluorine, and oxygen atoms would show distinct chemical shifts. Specifically, the carbon bearing the fluorine atom would likely exhibit a large coupling constant (¹JC-F).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C | 185 - 195 |
Note: This is a predicted data table. Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single resonance would be anticipated for the fluorine atom on the phenoxy ring. The chemical shift of this signal would be indicative of its electronic environment.
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, helping to establish the connectivity within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing insights into the functional groups present.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, sharp peak between 1680 and 1710 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely produce a strong band in the 1200-1250 cm⁻¹ range. The C-Cl and C-F stretching vibrations would be expected in the fingerprint region, typically below 1200 cm⁻¹.
Table 3: Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aldehyde C=O Stretch | 1680 - 1710 |
| Aldehyde C-H Stretch | 2720 and 2820 |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: This is a predicted data table. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for analyzing volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is first vaporized and separated from any impurities as it passes through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺) and its fragment ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.
For this compound (C₁₃H₈ClFO₂), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two peaks for the molecular ion: M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. The technique is also invaluable for assessing the purity of a sample, as any contaminants will be separated by the GC column and produce their own distinct mass spectra.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. nih.gov While this compound is amenable to GC-MS, ESI-MS provides an alternative method for molecular weight confirmation. ESI generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol. nih.gov This process is gentle and typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. nih.govnih.gov
For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion at an m/z value corresponding to [C₁₃H₈ClFO₂ + H]⁺. Similar to GC-MS, the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions would be observed, confirming the presence of one chlorine atom. The lack of significant fragmentation in ESI-MS makes it a straightforward method for determining the molecular weight of the parent compound.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental formula of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio to several decimal places. This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
The exact mass of a molecule is calculated using the masses of its most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl, ¹⁹F). For this compound, the theoretical exact mass can be calculated with high precision. By comparing the experimentally measured exact mass from an HRMS instrument to the theoretical value, the elemental formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm).
Table 2: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
An HRMS analysis confirming a measured mass extremely close to 250.0197 Da would provide strong evidence for the elemental formula C₁₃H₈ClFO₂.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
To perform this analysis, a high-quality single crystal of this compound is required. nih.gov The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the positions of the individual atoms can be determined.
A successful SC-XRD analysis of this compound would yield a wealth of structural data, including:
Crystal System and Space Group: Defines the symmetry and packing of the molecules within the crystal lattice.
Unit Cell Dimensions: Provides the precise dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal.
Molecular Conformation: Reveals the dihedral angles between the two aromatic rings and the orientation of the aldehyde group relative to its attached ring. This is crucial for understanding the molecule's shape.
Bond Lengths and Angles: Provides highly accurate measurements for all covalent bonds and angles, which can be compared to theoretical values.
Intermolecular Interactions: Elucidates non-covalent interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.
While a published crystal structure for this compound is not currently available, the data obtained from such an analysis would be invaluable for confirming its covalent structure and understanding its solid-state properties.
Table 3: Example Data from a Single Crystal X-ray Diffraction Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |
| a, b, c (Å) | Unit cell edge lengths. | a = 6.37, b = 13.34, c = 8.51 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 97.44, γ = 90 |
| C-C Bond Length (Å) | Average length of aromatic C-C bonds. | ~1.39 Å |
| C=O Bond Length (Å) | Length of the carbonyl double bond. | ~1.21 Å |
| Ar-O-Ar Dihedral Angle (°) | The twist angle between the two aromatic rings. | TBD |
Note: Example values are illustrative and based on typical data for similar organic molecules. nih.gov TBD (To Be Determined) indicates data that would be specifically revealed by the experiment.
Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield specific powder X-ray diffraction (XRD) data for the compound this compound. Consequently, detailed research findings regarding its crystalline phase, such as unit cell parameters, space group, and indexed diffraction patterns, are not publicly available at this time.
Powder XRD is a fundamental analytical technique used to determine the crystalline structure of solid materials. The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a fingerprint for identification. Analysis of the diffraction pattern can provide information on the crystal system, lattice parameters, and the arrangement of atoms within the crystal lattice.
Although no experimental XRD data was found for this compound, a hypothetical data table for its analysis would typically include the following parameters:
Table 1: Hypothetical Powder XRD Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| - | - | - |
| - | - | - |
| - | - | - |
| - | - | - |
This table is for illustrative purposes only, as no experimental data has been reported.
In-depth Computational and Theoretical Chemistry Studies of this compound Currently Unavailable in Published Literature
Following a comprehensive search of publicly available scientific literature and academic databases, detailed computational and theoretical chemistry studies specifically focusing on the compound This compound could not be located.
The requested in-depth analysis, which includes specific data from Density Functional Theory (DFT) calculations and various electronic structure analyses, does not appear to have been published in peer-reviewed journals or other scholarly sources. Therefore, it is not possible to provide the specific research findings, data tables, and detailed discussions as outlined in the request for the following areas:
Computational and Theoretical Chemistry Studies of 2 2 Chloro 4 Fluorophenoxy Benzaldehyde
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis:Information regarding hyperconjugative interactions, charge transfers, and stabilization energies derived from NBO analysis could not be found.
While computational studies exist for structurally similar compounds, such as other substituted benzaldehydes or related phenoxy derivatives, the strict requirement to focus solely on 2-(2-Chloro-4-fluorophenoxy)benzaldehyde prevents the inclusion of data from these analogous molecules. The generation of scientifically accurate and verifiable data for the specific compound requested would necessitate original research using specialized quantum chemistry software, which is beyond the scope of this service.
Should such a study be published in the future, a detailed article could be generated.
Intermolecular Interactions and Crystal Packing Analysis
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the intermolecular interactions and crystal packing analysis of this compound.
Hirshfeld Surface Analysis
No published research was found that specifically details the Hirshfeld surface analysis of this compound. This type of analysis is crucial for quantitatively exploring intermolecular interactions within a crystal lattice by mapping various properties onto the molecular surface.
Energy Frameworks Analysis
There are currently no available studies that have conducted an energy frameworks analysis for this compound. This computational method is used to investigate the strength and nature of intermolecular interactions by calculating the interaction energies between molecules in the crystal structure.
Thermodynamic Property Calculations
Detailed thermodynamic property calculations for this compound are not available in the reviewed literature.
Estimation of Heat Capacity, Entropy, and Enthalpy Changes
Specific estimations of heat capacity, entropy, and enthalpy changes for this compound have not been reported in publicly accessible scientific research.
| Thermodynamic Property | Value |
| Heat Capacity (Cp) | Data not available |
| Entropy (S) | Data not available |
| Enthalpy of Formation (ΔHf) | Data not available |
Role of 2 2 Chloro 4 Fluorophenoxy Benzaldehyde in Advanced Organic Synthesis and Materials Science Research
Precursor for Heterocyclic Compound Synthesis
The aldehyde group in 2-(2-chloro-4-fluorophenoxy)benzaldehyde is a reactive handle that participates in a wide array of cyclization and condensation reactions. This reactivity is harnessed by synthetic chemists to build diverse heterocyclic scaffolds, which are central to medicinal chemistry and materials science.
Derivatization to Pyrazole (B372694) and Pyrimidinone Scaffolds
This compound serves as a key building block for the synthesis of pyrazole and pyrimidinone derivatives. The aldehyde functional group readily undergoes condensation with hydrazine (B178648) derivatives to form pyrazole rings. nih.govresearchgate.net In a typical synthesis, reaction with hydrazine hydrate (B1144303) or substituted hydrazines in the presence of a compound with an active methylene (B1212753) group leads to cyclization, yielding highly substituted pyrazoles. nih.gov
Similarly, pyrimidinone scaffolds can be constructed through multi-component reactions where this compound is the aldehyde component. For instance, in the Biginelli reaction or related synthetic strategies, the aldehyde condenses with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to form the dihydropyrimidinone ring system. The specific substitution on the benzaldehyde (B42025) precursor is directly incorporated into the final heterocyclic product.
Table 1: Synthesis of Pyrazole and Pyrimidinone Scaffolds
| Heterocyclic Scaffold | General Reactants | Role of this compound |
|---|---|---|
| Pyrazole | Hydrazine (or derivative), Active methylene compound | Aldehyde source for initial condensation and cyclization |
| Pyrimidinone | β-Dicarbonyl compound, Urea (or thiourea) | Aldehyde component in multi-component condensation |
Synthesis of Thiazolidinone and Oxazole (B20620)/Benzothiazole (B30560) Derivatives
The compound is extensively used in the preparation of various five-membered heterocyclic rings containing sulfur or oxygen.
Thiazolidinones: These derivatives are commonly synthesized via a multi-component reaction involving an aldehyde, an amine, and a mercapto-carboxylic acid, such as thioglycolic acid. jocpr.comresearchgate.netchemmethod.com In this process, this compound first reacts with an amine to form a Schiff base (imine), which then undergoes cyclocondensation with thioglycolic acid to yield the 4-thiazolidinone (B1220212) ring. jocpr.comrroij.com
Oxazoles: The van Leusen oxazole synthesis provides a direct route to oxazole derivatives from aldehydes. nih.gov This reaction utilizes tosylmethylisocyanide (TosMIC), which reacts with this compound in the presence of a base. The process involves a cycloaddition followed by elimination to form the 5-substituted oxazole ring, where the substituent is the 2-(2-chloro-4-fluorophenoxy)phenyl group. nih.gov
Benzothiazoles: A primary route for synthesizing 2-substituted benzothiazoles is the condensation of an aldehyde with 2-aminothiophenol. mdpi.comekb.eg The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes and undergoes oxidation to form the aromatic benzothiazole ring system. ekb.eg Using this compound in this reaction yields 2-[2-(2-chloro-4-fluorophenoxy)phenyl]benzothiazole.
Intermediate in the Formation of Benzimidazolium Salts
Benzimidazole (B57391) derivatives are another important class of heterocycles accessible from this compound. The synthesis typically involves the condensation of the aldehyde with an o-phenylenediamine (B120857) derivative. researchgate.net This reaction initially forms a dihydrobenzimidazole intermediate, which can then be oxidized to the corresponding benzimidazole. Subsequent alkylation of the benzimidazole nitrogen atoms leads to the formation of benzimidazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which have significant applications in catalysis.
Synthesis of Quinolone and Pyrano[2,3-c]pyrazole Derivatives
The compound is also a valuable precursor for creating fused heterocyclic systems.
Quinolones: While various methods exist for quinolone synthesis, strategies like the Friedländer annulation can utilize an aldehyde precursor. nih.gov In such a reaction, this compound can be condensed with a suitably activated 2-aminoaryl ketone or related compound to construct the quinoline (B57606) core. The specific reagents and conditions dictate the final substitution pattern on the quinolone ring.
Pyrano[2,3-c]pyrazoles: This scaffold is efficiently assembled via a one-pot, four-component reaction. nih.govnih.govsemanticscholar.org The synthesis involves the condensation of an aryl aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester (like ethyl acetoacetate). nih.govsemanticscholar.org this compound acts as the aldehyde component, and its structure is incorporated at the 4-position of the resulting pyrano[2,3-c]pyrazole ring system. nih.govmdpi.com This reaction is known for its high efficiency and atom economy, making it a popular method in green chemistry. nih.gov
Application in Polymer and Materials Chemistry Research
Beyond its use in synthesizing discrete small molecules, this compound is also a building block in polymer chemistry.
Monomer in the Synthesis of Substituted Acrylates and Copolymers
The aldehyde can be converted into a vinyl monomer suitable for polymerization. This is typically achieved through a Knoevenagel condensation reaction with an active methylene compound, such as an alkyl cyanoacetate (B8463686) (e.g., 2-methoxyethyl cyanoacetate). chemrxiv.org The reaction, often catalyzed by a base like piperidine, results in the formation of a substituted acrylate (B77674) monomer, specifically 2-cyano-3-[2-(2-chloro-4-fluorophenoxy)phenyl]acrylate.
This functionalized acrylate monomer can then undergo radical polymerization or copolymerization with other vinyl monomers, such as styrene, to produce novel copolymers. chemrxiv.org The properties of the resulting polymer are influenced by the bulky and polar 2-(2-chloro-4-fluorophenoxy)phenyl side group. These materials are of interest in research for applications requiring specific optical or thermal properties.
Table 2: Monomer Synthesis and Copolymerization
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| Monomer Synthesis | Knoevenagel Condensation | This compound, Alkyl cyanoacetate | Substituted Acrylate Monomer |
| Polymerization | Radical Copolymerization | Substituted Acrylate Monomer, Styrene | Acrylate-Styrene Copolymer |
Development of Novel Organic Building Blocks for Functional Materials
The structure of this compound is inherently suited for its use as a sophisticated building block in the synthesis of functional materials. The reactivity of the molecule is primarily centered around its aldehyde group, while the halogenated diaryl ether backbone provides a rigid, well-defined scaffold that can influence the macroscopic properties of a resulting material.
The aldehyde functional group is a gateway to a vast number of chemical transformations. It can readily participate in reactions such as:
Condensation Reactions: Knoevenagel and similar condensation reactions allow for the extension of the molecule, forming new carbon-carbon bonds and creating larger conjugated systems often desirable in organic electronics. A related compound, 2-Chloro-4-fluorobenzaldehyde (B1630644), is known to be used in Knoevenagel condensation reactions.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative functional handles for polymerization or further derivatization.
Polymer Synthesis: Its bifunctional nature (possessing a reactive aldehyde and a stable backbone) allows it to be incorporated into polymers like polyesters or polyamides, where the rigid and bulky phenoxy group can enhance thermal stability and modify mechanical properties. Halogenated benzaldehydes are generally explored in the production of specialty materials, including polymers and resins. chemimpex.com
The chloro and fluoro substituents are not merely passive components. They significantly alter the electronic properties of the aromatic rings, influencing the molecule's reactivity and intermolecular interactions. These halogen atoms can participate in non-covalent interactions such as halogen bonding, which can be a powerful tool for directing the self-assembly of molecules in crystal engineering and the formation of supramolecular structures.
Table 1: Potential Contributions of Functional Groups to Material Properties
| Functional Group | Potential Role in Synthesis | Impact on Material Properties |
|---|---|---|
| Aldehyde (-CHO) | Site for condensation, polymerization, oxidation/reduction | Enables creation of extended conjugated systems and polymer chains. |
| Diaryl Ether (-O-) | Provides structural rigidity and a defined angle. | Enhances thermal stability and influences molecular packing. |
| Chloro (-Cl) | Modifies electronic properties, potential for halogen bonding. | Influences solubility, electronic behavior, and self-assembly. |
Contribution to Ligand and Catalyst Development
The development of highly specific and efficient catalysts is a cornerstone of modern chemistry. The unique steric and electronic profile of this compound makes it an intriguing precursor for designing specialized ligands for metal-based catalysts.
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis. While this benzaldehyde is not a traditional starting material for common NHCs, it offers a pathway to ligands with significant complexity and tailored properties.
A hypothetical synthesis could involve a multi-step conversion of the aldehyde group into an amine via reductive amination. This new amine, bearing the bulky 2-(2-chloro-4-fluorophenoxy)phenyl substituent, could then be reacted with other components, such as glyoxal (B1671930) and a C1 source (e.g., paraformaldehyde), to construct the imidazolium (B1220033) salt core that serves as the NHC precursor. beilstein-journals.org
The resulting NHC ligand would be distinguished by:
Steric Bulk: The large substituent would create a specific pocket around the metal center, potentially leading to high selectivity in catalytic reactions.
Electronic Tuning: The electron-withdrawing effects of the chloro and fluoro groups on the phenoxy ring would be transmitted through the ligand scaffold to the metal, modulating its catalytic activity.
Table 2: Hypothetical Synthesis Steps for an NHC Precursor
| Step | Reaction Type | Purpose |
|---|---|---|
| 1 | Reductive Amination | Convert the aldehyde group into a primary or secondary amine. |
| 2 | Imine Condensation | React the amine with glyoxal to form a diimine intermediate. |
Beyond NHCs, the compound can serve as a precursor for other important ligand classes. For instance, condensation of the aldehyde with chiral amines or amino alcohols can readily produce Schiff base or salen-type ligands. The oxygen atom of the diaryl ether linkage could potentially coordinate with a metal center, allowing the ligand to bind in a bidentate fashion, thereby creating a rigid and well-defined catalytic environment.
A catalyst designed from such a ligand would benefit from the defined geometry imposed by the bulky backbone. This can be crucial in asymmetric catalysis, where controlling the spatial arrangement of substrates around the metal center is key to achieving high enantioselectivity.
Exploration in Agro-chemical Intermediate Synthesis
The presence of halogenated aromatic rings is a common feature in many commercially successful agrochemicals, including herbicides, fungicides, and pesticides. chemimpex.com These groups often enhance the biological activity and metabolic stability of the molecules. Compounds like 2-chloro-4-fluorobenzaldehyde and 2-chloro-6-fluorobenzaldehyde (B137617) are known intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.comwikipedia.org
The this compound structure combines several key features relevant to agrochemical design:
A Halogenated Phenyl Ring: The 2-chloro-4-fluorophenyl moiety is a recognized toxophore in various applications.
A Diaryl Ether Linkage: This structural motif is present in a number of commercial herbicides and pesticides, valued for its chemical stability and ability to hold two aromatic regions in a specific, biologically active conformation.
A Reactive Handle: The aldehyde group provides a convenient point for chemical modification, allowing the core structure to be elaborated into a final active ingredient, for example, through the formation of hydrazones or oximes, which are known classes of bioactive compounds.
Table 3: Relevant Structural Features for Agrochemicals
| Structural Feature | Relevance in Agrochemical Design |
|---|---|
| Chloro/Fluoro Substitution | Enhances bioactivity, metabolic stability, and binding affinity. |
| Diaryl Ether Linkage | Stable chemical linker, provides optimal orientation of aromatic rings for biological targets. |
Q & A
Q. What are the established synthetic routes for 2-(2-Chloro-4-fluorophenoxy)benzaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via Halex fluorination , where chlorinated precursors react with potassium fluoride (KF) under catalytic conditions. A key method involves:
- Catalyst : Cupric acetate (Cu(OAc)₂) in 1,2-dichloroethane solvent.
- Reaction parameters : Elevated temperatures (80–120°C) and anhydrous conditions to prevent hydrolysis.
- Key reference : Banks et al. (1990) demonstrated that KF-mediated fluorination of 2-chloro-4-fluorobenzaldehyde derivatives achieves >80% yield when using polar aprotic solvents .
Q. How is this compound characterized in terms of purity and structural confirmation?
- Elemental analysis : Validates empirical formula (C₁₃H₇ClF₂O₂).
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; aldehyde proton at δ ~10.2 ppm.
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
- Chromatography : HPLC or GC-MS to confirm purity (>98%) and detect byproducts .
Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?
It serves as a precursor for:
- Fluorinated drug candidates : The electron-withdrawing Cl/F substituents enhance metabolic stability in kinase inhibitors.
- Biological probes : The aldehyde group enables conjugation with amines/hydrazines for fluorophore labeling .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during fluorination of halogenated benzaldehyde derivatives?
- Competing pathways : Nucleophilic aromatic substitution (SNAr) at the para-Cl position vs. ortho-F activation.
- DFT studies : Fluoride attack at the Cl-substituted carbon is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to meta positions.
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, improving regioselectivity .
Q. How do crystallographic studies inform the supramolecular applications of this compound?
Q. What computational methods are used to predict the electronic effects of substituents on reactivity?
Q. How do steric and electronic effects influence its reactivity in comparison to analogs like 2-chloro-6-fluorobenzaldehyde?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
